molecular formula C13H8ClIN2O3 B6057844 4-chloro-N-(2-iodophenyl)-3-nitrobenzamide CAS No. 329941-10-8

4-chloro-N-(2-iodophenyl)-3-nitrobenzamide

Cat. No.: B6057844
CAS No.: 329941-10-8
M. Wt: 402.57 g/mol
InChI Key: CHZXEFBHMGQDJC-UHFFFAOYSA-N
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Description

4-chloro-N-(2-iodophenyl)-3-nitrobenzamide is an organic compound with the molecular formula C13H8ClIN2O3 It is a derivative of benzamide, characterized by the presence of chloro, iodo, and nitro functional groups attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(2-iodophenyl)-3-nitrobenzamide typically involves a multi-step process. One common method starts with the nitration of 4-chlorobenzamide to introduce the nitro group at the 3-position. This is followed by the iodination of the 2-position on the phenyl ring. The final step involves the formation of the amide bond with 2-iodoaniline under appropriate reaction conditions, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques like recrystallization and chromatography to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(2-iodophenyl)-3-nitrobenzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloro and iodo groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.

    Oxidation: The compound can undergo oxidation reactions, although these are less common due to the presence of the electron-withdrawing nitro group.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products

    Reduction: 4-chloro-N-(2-iodophenyl)-3-aminobenzamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Oxidized derivatives, although specific products depend on the reaction conditions.

Scientific Research Applications

4-chloro-N-(2-iodophenyl)-3-nitrobenzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-chloro-N-(2-iodophenyl)-3-nitrobenzamide involves its interaction with molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, while the chloro and iodo groups can form halogen bonds with target molecules. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-chloro-N-(2-iodophenyl)benzamide: Lacks the nitro group, which affects its reactivity and biological activity.

    4-chloro-N-(2-iodophenyl)-3-methylbenzamide: Contains a methyl group instead of a nitro group, leading to different chemical and biological properties.

    4-chloro-N-(2-iodophenyl)benzenesulfonamide:

Uniqueness

4-chloro-N-(2-iodophenyl)-3-nitrobenzamide is unique due to the presence of the nitro group, which imparts distinct electronic properties and reactivity. This makes it a valuable compound for various research applications, particularly in the development of new materials and pharmaceuticals.

Properties

IUPAC Name

4-chloro-N-(2-iodophenyl)-3-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClIN2O3/c14-9-6-5-8(7-12(9)17(19)20)13(18)16-11-4-2-1-3-10(11)15/h1-7H,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHZXEFBHMGQDJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-])I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClIN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201265538
Record name 4-Chloro-N-(2-iodophenyl)-3-nitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201265538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

402.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

329941-10-8
Record name 4-Chloro-N-(2-iodophenyl)-3-nitrobenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=329941-10-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-N-(2-iodophenyl)-3-nitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201265538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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